2-Ethoxy-5-fluoroisonicotinic acid
Overview
Description
Molecular Structure Analysis
The molecular formula of 2-Ethoxy-5-fluoroisonicotinic acid is C8H8FNO3. The InChI code is 1S/C8H8FNO3/c1-2-13-7-3-5 (8 (11)12)6 (9)4-10-7/h3-4H,2H2,1H3, (H,11,12) .Physical And Chemical Properties Analysis
The molecular weight of 2-Ethoxy-5-fluoroisonicotinic acid is 185.15 g/mol. It is stored at a temperature of 2-8°C .Scientific Research Applications
Synthesis and Biological Evaluation
- Synthesis of 2-[18F]-fluoroisonicotinic acid hydrazide: A study by Amartey et al. (2002) detailed the synthesis of 2-[18F]-fluoroisonicotinic acid hydrazide, which was achieved via nucleophilic displacement reaction. This compound was biologically evaluated in bacterial cells and mice, showing potential for further medical and biological applications (Amartey et al., 2002).
Evaluation in Infection Models
- Biological evaluation in an acute infection model: In another study by Amartey et al. (2004), 2-[(18)F]-fluoroisonicotinic acid hydrazide was synthesized and biologically evaluated using bacterial cells and mice infected with E. coli. The tracer demonstrated positive localization at infection sites, suggesting its potential use in infection imaging (Amartey et al., 2004).
Chemical Analysis Techniques
- Use in chemical analysis: A method for simultaneous determination of various compounds in cerebrospinal fluid using high-performance liquid chromatography was developed by Scheinin et al. (1983), utilizing 5-fluoro-HVA as an internal standard. This demonstrates the utility of fluoroisonicotinic acid derivatives in analytical chemistry (Scheinin et al., 1983).
Application in Enzymatic Synthesis
- Application in chemoenzymatic synthesis: Ikeda et al. (2006) reported the synthesis of a fluorous protecting group, 2-(Perfluorohexyl)ethoxymethyl chloride, and its application in Neu5Ac aldolase-catalyzed synthesis of sialidase inhibitors. This showcases the role of fluoroisonicotinic acid derivatives in facilitating biochemical reactions (Ikeda et al., 2006).
Fluorescence Quenching Studies
- Fluorescence quenching research: Geethanjali et al. (2015) investigated the fluorescence quenching of boronic acid derivatives by aniline, including compounds related to fluoroisonicotinic acid. This research contributes to understanding the fluorescence properties of such compounds, relevant in various scientific applications (Geethanjali et al., 2015).
Use in Drug Interaction Studies
- Drug-DNA interaction studies: Bischoff et al. (1998) examined the interactions between various drugs and DNA using Surface Plasmon Resonance, demonstrating the potential of fluoroisonicotinic acid derivatives in studying drug-nucleic acid interactions (Bischoff et al., 1998).
Safety and Hazards
properties
IUPAC Name |
2-ethoxy-5-fluoropyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c1-2-13-7-3-5(8(11)12)6(9)4-10-7/h3-4H,2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRJYVIAPHVUJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C(=C1)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-5-fluoroisonicotinic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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